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3-(1,3-Dioxolan-2-yl)-4-fluorobenzonitrile

Cat. No.: B11904966
M. Wt: 193.17 g/mol
InChI Key: UDCKPYMZVFAASD-UHFFFAOYSA-N
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Description

Significance of Fluorinated Benzonitrile (B105546) Scaffolds in Modern Organic Synthesis Research

Fluorinated benzonitrile scaffolds are structural motifs of considerable interest in contemporary organic synthesis. The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. researchgate.netnih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant thermal and chemical stability to the molecule. nih.gov In the context of medicinal chemistry, the unique properties of fluorine, such as its small size and high electronegativity, can lead to enhanced metabolic stability, improved membrane permeability, and stronger binding affinity to target proteins. acs.orgresearchgate.net

The benzonitrile unit itself is a versatile functional group. The nitrile group can be readily converted into other functionalities, such as amines, carboxylic acids, and aldehydes, making it a valuable synthetic handle for molecular elaboration. acs.org When combined, the fluoro and nitrile groups on a benzene (B151609) ring create a scaffold that is both stable and synthetically flexible, serving as a foundational building block for a wide array of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net Research in this area focuses on leveraging the unique electronic effects of fluorine to direct synthetic transformations and to modulate the biological activity of target molecules. acs.org

Property of FluorineImpact on Molecular Properties
High Electronegativity Alters acidity/basicity (pKa), dipole moment, and electrostatic interactions.
Small van der Waals Radius Acts as a bioisostere for hydrogen with minimal steric impact.
High C-F Bond Strength Increases thermal and metabolic stability by blocking sites of oxidation.
Lipophilicity Can increase lipophilicity, potentially improving membrane permeability.

Role of 1,3-Dioxolane (B20135) Moieties in Chemical Synthesis and Protection Strategies

The 1,3-dioxolane group is a cyclic acetal (B89532) that serves a critical function in multistep organic synthesis, primarily as a protecting group for carbonyl compounds (aldehydes and ketones). nih.govwikipedia.org Protecting a functional group is a common strategy to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified. The formation of a 1,3-dioxolane is typically achieved through the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. researchgate.net

This protecting group exhibits a distinct stability profile that is central to its utility. 1,3-Dioxolanes are generally stable under neutral, basic, reductive, and oxidative conditions, allowing for a wide range of chemical transformations to be performed on other functional groups within the molecule. thieme-connect.de However, they are readily cleaved under acidic conditions, regenerating the original carbonyl group. thieme-connect.de This predictable reactivity allows for the selective deprotection of the carbonyl at the desired stage of a synthetic sequence. Beyond their role in protection strategies, 1,3-dioxolane rings are also found as structural components in various natural products and pharmaceuticals. nih.govontosight.ai

ConditionStability of 1,3-Dioxolane Group
Acidic (e.g., aq. HCl) Labile (cleaved to carbonyl)
Basic (e.g., NaOH, NaH) Stable
Reductive (e.g., LiAlH4, NaBH4) Stable
Oxidative (e.g., KMnO4, CrO3) Stable
Organometallic Reagents (e.g., Grignard) Stable

Positioning of 3-(1,3-Dioxolan-2-yl)-4-fluorobenzonitrile within Advanced Fluorinated Heterocycle Chemistry

This compound is a strategically designed synthetic intermediate. Its structure combines the stable, electronically influential fluorinated benzonitrile core with a protected aldehyde functionality. The 1,3-dioxolane group at the 3-position masks a formyl group, preventing its participation in reactions while allowing for transformations involving the nitrile or the fluorine-substituted aromatic ring.

This compound is positioned as a key precursor in the synthesis of more complex fluorinated heterocyclic compounds, which are of immense importance in the pharmaceutical industry. researchgate.net The substitution pattern is particularly noteworthy. The fluorine atom is ortho to the protected aldehyde and meta to the nitrile group. This specific arrangement allows for a variety of synthetic manipulations:

Nucleophilic Aromatic Substitution: The electron-withdrawing nitrile group activates the aromatic ring, potentially allowing the fluorine atom to be displaced by various nucleophiles to introduce new functionalities.

Modification of the Nitrile Group: The nitrile can be hydrolyzed, reduced, or reacted with organometallic reagents.

Deprotection and Aldehyde Chemistry: Subsequent removal of the dioxolane group under acidic conditions reveals the aldehyde, which can then undergo reactions such as Wittig olefination, reductive amination, or condensation to build more complex molecular structures, including fused heterocyclic rings.

The compound thus serves as a versatile platform for creating a library of substituted 4-fluorobenzaldehyde (B137897) derivatives or for constructing elaborate molecules where the timing of the aldehyde's reactivity is crucial.

Research Gaps and Future Directions in the Study of Similar Aromatic Acetals

While the chemistry of individual fluorinated aromatics and acetal protecting groups is well-established, the study of multifunctional molecules like this compound presents ongoing challenges and opportunities. A significant research gap exists in the comprehensive exploration of the reactivity of such integrated systems, where the interplay between the different functional groups can lead to novel and unexpected chemical behavior.

Future research directions in the study of similar aromatic acetals are likely to focus on several key areas:

Development of Novel Synthetic Applications: Designing and executing new synthetic routes that leverage the unique electronic and steric properties of these intermediates to access previously difficult-to-synthesize fluorinated heterocycles and other complex targets.

Orthogonal Deprotection Strategies: Investigating milder and more selective methods for the deprotection of the dioxolane ring in the presence of other sensitive functional groups that may be introduced during a synthesis.

Catalytic Functionalization: Exploring modern catalytic methods (e.g., transition-metal-catalyzed cross-coupling) to directly functionalize the C-H bonds of the aromatic ring or to transform the nitrile and fluoro groups with greater efficiency and selectivity.

Physicochemical and Mechanistic Studies: A deeper investigation into how the ortho-fluoro substituent influences the stability and reactivity of the adjacent acetal group, which could provide valuable insights for designing other protecting group strategies in fluorinated systems. The development of new reagents for the regioselective introduction of fluorine into complex molecules remains a significant challenge in organic chemistry. nih.gov

Systematic studies on these types of building blocks will be crucial for expanding the synthetic toolbox available to chemists and for accelerating the discovery of new bioactive compounds and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FNO2 B11904966 3-(1,3-Dioxolan-2-yl)-4-fluorobenzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

3-(1,3-dioxolan-2-yl)-4-fluorobenzonitrile

InChI

InChI=1S/C10H8FNO2/c11-9-2-1-7(6-12)5-8(9)10-13-3-4-14-10/h1-2,5,10H,3-4H2

InChI Key

UDCKPYMZVFAASD-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2)C#N)F

Origin of Product

United States

Advanced Synthetic Methodologies for 3 1,3 Dioxolan 2 Yl 4 Fluorobenzonitrile and Analogs

Retrosynthetic Analysis of the 3-(1,3-Dioxolan-2-yl)-4-fluorobenzonitrile Framework

Retrosynthetic analysis begins with the target molecule and works backward. The goal is to simplify the structure by breaking it down into potential precursors through logical bond disconnections and functional group interconversions (FGI). lkouniv.ac.inresearchgate.net

The most logical initial disconnection for this compound involves the 1,3-dioxolane (B20135) ring. This heterocyclic moiety is an acetal (B89532), which serves as a protecting group for an aldehyde. Acetals are reliably formed from the condensation of an aldehyde with a diol. wordpress.com Therefore, a C-O bond disconnection within the dioxolane ring is a strategic choice.

This disconnection is classified as a Functional Group Interconversion (FGI), transforming the acetal back to its precursor aldehyde. This leads to two simpler components: the bifunctional aromatic core, 4-fluoro-3-formylbenzonitrile, and the diol, ethylene (B1197577) glycol. This retrosynthetic step is highly reliable as the corresponding forward reaction, acetalization, is a well-established and high-yielding transformation.

Retrosynthetic Step 1: Dioxolane Disconnection

Retrosynthetic disconnection of the dioxolane ring of this compound leading to 4-fluoro-3-formylbenzonitrile and ethylene glycol.

Figure 1. Retrosynthetic analysis of the 1,3-dioxolane ring via a C-O disconnection (Functional Group Interconversion) to yield the precursor aldehyde and ethylene glycol.

With the precursor 4-fluoro-3-formylbenzonitrile identified, the next stage of the analysis focuses on the disconnection of the functional groups from the benzene (B151609) ring. The primary substituents are the fluorine, cyano (-CN), and formyl (-CHO) groups.

Direct disconnection of these groups from the aromatic ring is generally not feasible. Instead, further FGI is employed to convert them into groups that are more amenable to disconnection via known synthetic reactions, such as electrophilic or nucleophilic aromatic substitution.

Cyano Group Introduction: The cyano group can be retrosynthetically converted to an amino group (-NH₂) via FGI, pointing to a Sandmeyer reaction as the corresponding forward synthesis. This involves the diazotization of an aniline (B41778) (3-amino-4-fluorobenzaldehyde) followed by treatment with a cyanide salt. Alternatively, the cyano group could be installed via palladium-catalyzed cyanation of an aryl halide, such as 3-bromo-4-fluorobenzaldehyde.

Formyl Group Introduction: The formyl group can be considered the product of oxidation of a methyl group. This FGI leads to 4-fluoro-3-methylbenzonitrile (B66165) as a precursor. The forward reaction would involve a selective oxidation of the methyl group, which can be challenging in the presence of other functional groups but is a viable strategy.

Fluorine Introduction: The C-F bond can be disconnected, suggesting a nucleophilic aromatic substitution reaction on a precursor bearing a different halogen, such as chlorine. This points to a Halex reaction, where a compound like 4-chloro-3-formylbenzonitrile (B8667) would be treated with a fluoride (B91410) source, such as potassium fluoride (KF), to install the fluorine atom. researchgate.netgoogle.com

Combining these strategies, a plausible retrosynthetic pathway for the fluorobenzonitrile core starts from a simpler, commercially available dichlorotoluene, which undergoes a series of transformations including fluorination, oxidation, and cyanation to build the required functionality.

Targeted Synthetic Routes for this compound

Based on the retrosynthetic analysis, the most direct forward synthesis involves the protection of the aldehyde group of 4-fluoro-3-formylbenzonitrile.

The final step in the synthesis is the conversion of the aldehyde functional group in 4-fluoro-3-formylbenzonitrile into a 1,3-dioxolane ring. This reaction not only yields the target molecule but also serves as a crucial protecting group strategy in more complex syntheses, preventing the aldehyde from undergoing unwanted reactions.

The formation of the 1,3-dioxolane ring is achieved through the acid-catalyzed condensation of the precursor aldehyde, 4-fluoro-3-formylbenzonitrile, with ethylene glycol. researchgate.net The reaction is an equilibrium process. To drive the reaction to completion, the water generated as a byproduct must be removed, typically through azeotropic distillation using a Dean-Stark apparatus.

A catalytic amount of a protic acid, such as p-toluenesulfonic acid (PTSA) or sulfuric acid, is commonly employed to protonate the aldehyde's carbonyl oxygen, thereby activating the carbonyl carbon towards nucleophilic attack by the hydroxyl groups of ethylene glycol.

Synthetic Step: Acetalization

Acid-catalyzed reaction of 4-fluoro-3-formylbenzonitrile with ethylene glycol to form this compound.

Figure 2. Synthesis of this compound via acid-catalyzed acetalization of 4-fluoro-3-formylbenzonitrile with ethylene glycol.

The efficiency of dioxolane formation is highly dependent on the reaction conditions. Key parameters for optimization include the choice of catalyst, solvent, reaction temperature, and the method of water removal. The goal is to achieve high yield and purity while minimizing reaction time and side product formation.

Different catalyst systems can be employed, ranging from homogeneous protic acids like PTSA to heterogeneous catalysts such as acidic resins (e.g., Amberlyst-15), which can be easily removed by filtration. The choice of solvent is also critical; non-polar solvents like toluene (B28343) or benzene are often used as they form an azeotrope with water, facilitating its removal.

The following interactive table summarizes typical conditions and their impact on the acetalization reaction.

ParameterConditionRationale and Expected Outcome
Catalyst p-Toluenesulfonic acid (PTSA)Standard, effective, and inexpensive homogeneous catalyst. High yields are typical, but aqueous workup is required for removal.
Catalyst Amberlyst-15 ResinHeterogeneous catalyst that simplifies purification (removal by filtration). May require slightly longer reaction times or higher temperatures.
Solvent TolueneForms an azeotrope with water (B.P. 84°C), allowing for efficient removal with a Dean-Stark apparatus, driving the equilibrium towards the product.
Solvent DichloromethaneA lower-boiling solvent used when milder conditions are required. Water removal is typically achieved using a drying agent like anhydrous MgSO₄.
Temperature Reflux (Toluene, ~111°C)Ensures a sufficient reaction rate and continuous azeotropic removal of water, maximizing product formation.
Reactant Ratio Excess Ethylene Glycol (1.5-2.0 equiv.)Using an excess of the diol can help shift the equilibrium towards the acetal product, according to Le Chatelier's principle.

Introduction of the Fluorine Atom on the Benzonitrile (B105546) Moiety

The unique properties imparted by fluorine atoms mean that fluorinated aromatics are crucial in modern chemistry, particularly in the development of pharmaceuticals and advanced materials. researchgate.net The introduction of a fluorine atom onto a benzonitrile scaffold can be a challenging endeavor, requiring careful consideration of regioselectivity and reaction conditions.

The direct fluorination of aromatic systems is a primary method for creating carbon-fluorine (C-F) bonds. beilstein-journals.org These strategies can be broadly categorized into electrophilic and nucleophilic methods.

Electrophilic Fluorination: This approach involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). A host of modern electrophilic fluorinating agents have been developed to be safer and more selective than traditional reagents like molecular fluorine (F₂). beilstein-journals.org These reagents, often referred to as N-F reagents, are more stable, easier to handle, and provide better control over the reaction. beilstein-journals.org Selectfluor, for instance, is an air- and moisture-stable reagent with broad functional group tolerance, making it a versatile choice in organic synthesis. mdpi.com The reactivity of these agents lies in the polarized N-F bond, which delivers an electrophilic fluorine atom to the aromatic substrate. mdpi.com

Table 1: Common Electrophilic Fluorinating Agents

Reagent Name Chemical Name Abbreviation
Selectfluor 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) F-TEDA-BF₄
N-Fluorobenzenesulfonimide N-Fluorobenzenesulfonimide NFSI

Nucleophilic Fluorination: In contrast, nucleophilic fluorination involves the displacement of a leaving group on an aromatic ring by a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF). This method is particularly effective for aromatic rings that are "activated" by the presence of electron-withdrawing groups. The classic Balz-Schiemann reaction, which involves the thermal decomposition of aryl diazonium tetrafluoroborates, is a well-established nucleophilic fluorination method. researchgate.net

Achieving the correct placement of the fluorine atom is paramount. Regioselective fluorination allows for the precise introduction of fluorine into a specific position within a molecule. nih.gov The regioselectivity of fluorination is governed by several factors, including the electronic properties of the substrate, the nature of the fluorinating agent, and the reaction conditions. nih.gov

In the context of a benzonitrile derivative, the cyano (-CN) group is strongly electron-withdrawing and acts as a meta-director for electrophilic aromatic substitution. Therefore, direct electrophilic fluorination of benzonitrile would yield 3-fluorobenzonitrile (B1294923), not the desired 4-fluoro isomer. To overcome this, synthetic strategies often involve:

Fluorination prior to cyanation: A precursor molecule, such as fluorobenzene, is first synthesized and then subjected to reactions to introduce the nitrile group at the desired position.

Directed C-H Fluorination: Utilizing a directing group at the ortho position can guide the fluorine atom to the desired location. While powerful, this requires additional steps for the introduction and removal of the directing group.

Nucleophilic Aromatic Substitution (SNAr): Starting with a precursor like 3,4-dihalobenzonitrile, a nucleophilic reaction can be used to introduce a group that is later converted to the nitrile, or a Sandmeyer-type reaction can be performed starting from a regiochemically defined amino group (e.g., 3-amino-4-fluorotoluene, which can be converted to the corresponding benzonitrile).

Construction of the Carbon-Carbon Bond between Dioxolane and Fluorobenzonitrile Precursors

The formation of the C-C bond linking the dioxolane-protected formyl group to the fluorobenzonitrile core is a critical step that can be achieved through several powerful methodologies.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.org The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is particularly widely used due to its mild conditions and high functional group tolerance. wikipedia.org

A plausible Suzuki-Miyaura strategy for synthesizing the target molecule would involve the coupling of a 3-halo-4-fluorobenzonitrile (where the halogen is typically Br or I) with an organoboron reagent containing the dioxolane moiety, such as (2-(1,3-dioxolan-2-yl)phenyl)boronic acid or its corresponding pinacol (B44631) ester. The reaction is catalyzed by a palladium complex in the presence of a base. wikipedia.org The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.org

Table 2: Comparison of Common Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Nucleophile (R¹-M) Electrophile (R²-X) Key Features
Suzuki-Miyaura Organoboron (e.g., -B(OH)₂) Organohalide/Triflate Mild conditions, high stability of reagents, tolerance of water. wikipedia.org
Stille Organotin (e.g., -SnBu₃) Organohalide/Triflate Tolerant of many functional groups, but tin reagents are toxic.
Negishi Organozinc (e.g., -ZnCl) Organohalide/Triflate High reactivity, but organozinc reagents are sensitive to air and moisture.

| Hiyama | Organosilicon (e.g., -Si(OR)₃) | Organohalide/Triflate | Silicon is non-toxic; requires an activator (e.g., fluoride ions). |

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for forming bonds to an aromatic ring. wikipedia.org This reaction is facilitated when the aromatic ring is electron-deficient, typically due to the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group. masterorganicchemistry.comlibretexts.org

For the synthesis of this compound, one could envision a reaction starting with a substrate like 3,4-difluorobenzonitrile. The cyano group at position 1 and the fluorine at position 4 both activate the fluorine at position 3 for nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. core.ac.uk Subsequent elimination of the leaving group (fluoride ion) restores aromaticity and yields the substituted product. core.ac.uk In SNAr reactions, fluoride is an excellent leaving group because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.comyoutube.com

A suitable carbon-based nucleophile would be required to introduce the dioxolane-containing fragment. While challenging, reactions involving carbon nucleophiles like 1,3-dicarbonyl compounds have been demonstrated in SNAr. wikipedia.org

Table 3: Typical Conditions for SNAr Reactions

Component Example Purpose
Substrate 3,4-Difluorobenzonitrile Activated aromatic ring with a good leaving group.
Nucleophile A stabilized carbanion The attacking species that will replace the leaving group.
Base K₂CO₃, Cs₂CO₃, NaH To deprotonate a pro-nucleophile or facilitate the reaction.
Solvent DMF, DMSO, THF Aprotic polar solvents are typically used to solvate the cation and leave the nucleophile reactive.

| Temperature | Room temperature to elevated temperatures | Depends on the reactivity of the substrate and nucleophile. |

Modern and Sustainable Synthetic Approaches

Modern organic synthesis places a strong emphasis on sustainability, step-economy, and the development of novel reaction pathways. cas.cn

C-H Functionalization: Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials (like organohalides or organometallics), thus reducing the number of synthetic steps. nih.govacs.org A potential approach for the target molecule could involve a directed C-H activation/functionalization at the C-3 position of 4-fluorobenzonitrile. The cyano group itself, or a transient directing group, could be used to guide a metal catalyst to the adjacent C-H bond for subsequent coupling with a dioxolane-containing precursor. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a transformative tool, enabling a wide range of reactions to proceed under exceptionally mild conditions. researchgate.netnih.gov This methodology uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. beilstein-journals.org This approach could be applied to either the fluorination step or the C-C bond formation, offering a greener alternative to traditional methods that often require harsh reagents or high temperatures. beilstein-journals.org For example, photoredox catalysis could be used to generate an aryl radical from a suitable precursor, which then engages in a coupling reaction to form the desired product.

Sustainable Chemistry: The principles of green chemistry are increasingly being integrated into synthetic planning. For the synthesis of benzonitrile derivatives, this includes the use of less toxic and recyclable reagents, employing catalytic rather than stoichiometric amounts of reagents, and using environmentally benign solvents. nih.gov For instance, certain Suzuki-Miyaura couplings can be performed in water or biphasic systems, reducing the reliance on volatile organic solvents. wikipedia.orgcdnsciencepub.com

Green Chemistry Principles in the Synthesis of Benzonitrile and Dioxolane Compounds

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comresearchgate.net The principles of green chemistry are highly relevant to the synthesis of specialized aromatic compounds like benzonitriles and their derivatives. Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents and auxiliaries. wjpmr.com

In the context of benzonitrile synthesis, traditional methods often involve harsh reagents and produce significant waste. researchgate.netrsc.org Green approaches seek to replace these with more environmentally benign alternatives. For instance, a novel green synthetic route for benzonitrile has been developed using an ionic liquid, which serves multiple roles as a co-solvent, catalyst, and phase-separation agent, thereby eliminating the need for metal salt catalysts and simplifying the separation process. researchgate.netrsc.org This method achieves 100% benzaldehyde (B42025) conversion and 100% benzonitrile yield under optimized conditions. researchgate.netrsc.org Such strategies, which focus on recyclable catalysts and solvents, significantly reduce the environmental impact. researchgate.net

Other green principles applicable to the synthesis of complex molecules like this compound include:

Atom Economy : Designing synthetic routes that incorporate the maximum amount of reactant materials into the final product. greenchemistry-toolkit.org The ideal reaction would incorporate all atoms of the reactants. greenchemistry-toolkit.org

Use of Renewable Feedstocks : Utilizing raw materials that are renewable rather than depleting.

Catalysis : Employing catalytic reagents in small amounts over stoichiometric reagents to minimize waste. wjpmr.com

Design for Degradation : Engineering chemical products to break down into innocuous substances after their use, preventing them from persisting in the environment. wjpmr.com

By applying these principles, the synthesis of benzonitrile and dioxolane compounds can be made more sustainable, cost-effective, and safer.

Application of Flow Chemistry for Enhanced Synthesis Efficiency

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). azolifesciences.comnih.gov This approach offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, better reaction control, and greater scalability. azolifesciences.comnih.gov

For the synthesis of aromatic compounds, continuous flow processes can lead to significantly higher yields and selectivity. rsc.org The technology allows for the safe use of hazardous or unstable reagents by generating them in situ and consuming them immediately. azolifesciences.comnih.gov This is particularly relevant for reactions like nitrations or fluorinations, which are often highly exothermic and can be risky in large-scale batch reactors. nih.goveuropa.eu The large surface-area-to-volume ratio in microreactors facilitates rapid heat dissipation, preventing thermal runaways and the formation of unwanted byproducts. europa.eu

Continuous Flow Reactor Design and Optimization

The successful implementation of flow chemistry hinges on the careful design and optimization of the reactor system. unimi.it A typical setup includes pumps for delivering reagents, mixers, and the reactor itself, which can be a tube, coil, or micro-structured chip. azolifesciences.comeuropa.eu

Key aspects of reactor design include:

Reactor Materials : Materials must be compatible with the reagents and reaction conditions. Common choices include glass, stainless steel, and ceramics, with newer, cheaper, and more durable materials also being developed. azolifesciences.com

Channel Geometry : The size and shape of the reactor channels are critical for ensuring efficient mixing and heat transfer. unimi.it Micro-structured reactors, with channels in the submillimeter range, maximize surface area and minimize diffusion paths. tue.nl

Mixing : Efficient mixing is crucial for fast and selective reactions. This can be achieved through passive mixers (relying on channel geometry) or active mixers.

Temperature and Pressure Control : Precise control over temperature and pressure is a key advantage of flow systems. jst.org.in Reactions can be conducted under superheated conditions (above the solvent's boiling point at atmospheric pressure) to dramatically accelerate reaction rates. durham.ac.uk

Optimization of a flow process involves a detailed understanding of reaction kinetics and fluid dynamics, often aided by modeling and simulation techniques like Computational Fluid Dynamics (CFD). unimi.it This allows for the correct sizing of the reactor and the determination of optimal operating conditions (flow rate, temperature, concentration) to maximize productivity and yield. unimi.it

Advantages in Yield and Reaction Control under Flow Conditions

The superior control over reaction parameters in flow systems directly translates to improved yields, purity, and consistency compared to batch processes. jst.org.inrsc.org By precisely managing residence time, temperature, and stoichiometry, side reactions can be minimized. nih.gov

A study on the continuous catalytic transfer hydrogenation of benzonitrile to benzylamine (B48309) demonstrated a 15-fold increase in catalyst productivity in a flow system compared to a batch process. rsc.org This improvement was achieved by optimizing the solvent system and enabling intermittent catalyst regeneration, a task that is more complex in a batch setup. rsc.org

The table below illustrates the comparative advantages of flow chemistry over traditional batch processing for the synthesis of organic compounds.

ParameterBatch ProcessingFlow ChemistryReference
Heat TransferOften inefficient, leading to temperature gradients and potential for runaway reactions.Excellent due to high surface-area-to-volume ratio, allowing for precise temperature control. azolifesciences.comeuropa.eu
Mass TransferLimited by stirring efficiency, can lead to poor mixing and reduced reaction rates.Highly efficient, especially in microreactors, leading to faster and more selective reactions. nih.gov
SafetyHigher risk with hazardous reagents and exothermic reactions due to large volumes.Inherently safer due to small reaction volumes and superior temperature control. Allows for safe handling of unstable intermediates. azolifesciences.comnih.gov
ScalabilityScaling up can be challenging and may require re-optimization ("scale-up issues").More straightforward by running the system for longer periods or by parallelization ("scaling out"). nih.gov
Yield & PurityCan be lower due to side reactions from poor temperature control and mixing.Often higher yields and purity due to precise control over reaction parameters. rsc.orgbeilstein-journals.org
Process ControlParameters can fluctuate within the large reactor volume.Precise and consistent control over temperature, pressure, and residence time. jst.org.in

These advantages make flow chemistry a highly attractive methodology for the efficient and scalable synthesis of this compound.

Stereoselective Synthesis Considerations for Dioxolane-Substituted Aromatic Compounds

Stereoselective synthesis refers to the preferential formation of one stereoisomer over another. msu.edu When a molecule contains stereocenters, controlling their configuration is crucial, particularly in the synthesis of pharmaceuticals where different stereoisomers can have vastly different biological activities. While the dioxolane ring in the parent compound this compound is itself achiral, the synthesis of chiral analogs (e.g., by using a chiral diol instead of ethylene glycol) would require careful consideration of stereoselective control.

Enantio- and Diastereoselective Control in Related Dioxolane Systems

Achieving stereocontrol in the formation of dioxolane rings or in reactions involving them typically relies on asymmetric synthesis techniques. ethz.ch These methods aim to produce an excess of one enantiomer (enantioselective) or one diastereomer (diastereoselective).

Strategies for achieving such control include:

Chiral Catalysts : Using a small amount of a chiral catalyst (e.g., organocatalysts or transition metal complexes) can direct the reaction to form one stereoisomer preferentially. nih.gov For example, cinchona alkaloids have been effectively used as catalysts in various enantioselective transformations. nih.gov

Chiral Auxiliaries : A chiral auxiliary is an enantiopure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. ethz.ch After the reaction, the auxiliary is removed.

Substrate Control : If the starting material already contains a stereocenter, it can influence the formation of new stereocenters within the molecule.

In the context of dioxolane-substituted compounds, if a chiral diol is used to form the dioxolane ring from the corresponding aldehyde, the existing chirality of the diol can influence the stereochemistry of other transformations on the molecule.

Advanced Spectroscopic and Structural Elucidation of 3 1,3 Dioxolan 2 Yl 4 Fluorobenzonitrile

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry is a critical analytical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio to a very high degree of precision, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For a compound like 3-(1,3-Dioxolan-2-yl)-4-fluorobenzonitrile (with a chemical formula of C₁₀H₈FNO₂), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

Furthermore, by subjecting the molecule to fragmentation within the mass spectrometer (MS/MS), a characteristic fragmentation pattern is produced. The analysis of these fragments helps in elucidating the structure of the molecule. For the target compound, fragmentation might be expected to occur at the dioxolane ring, the bond connecting the dioxolane to the benzene (B151609) ring, or involve the loss of the cyano or fluorine groups. The specific fragmentation pathway would provide valuable information for the structural confirmation of the molecule.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information about the molecular geometry and the interactions between molecules in the crystal lattice.

A successful X-ray crystallographic analysis of this compound would yield a detailed table of all bond lengths (e.g., C-C, C-O, C-N, C-F), bond angles (e.g., O-C-O in the dioxolane ring, angles within the benzene ring), and dihedral angles. These parameters would define the precise geometry of the molecule in the solid state.

The flexibility of the dioxolane ring and its substituent on the benzene ring could potentially allow for different conformational isomers. X-ray crystallography would reveal the preferred conformation of the molecule in the crystalline state. It would also definitively identify if any tautomeric forms of the molecule exist in the solid state, although significant tautomerism is not expected for this particular structure.

Based on a comprehensive search of scientific literature, specific computational and theoretical investigation data for the compound This compound corresponding to the requested outline is not publicly available.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data focused solely on "3-(1,-3-Dioxolan-2-yl)-4-fluorobenzonitrile" at this time. Generating such an article would require fabricating data, which falls outside the scope of providing factual and accurate information.

Computational and Theoretical Investigations of 3 1,3 Dioxolan 2 Yl 4 Fluorobenzonitrile

Conformational Analysis and Isomerism of the Dioxolane Ring and Aromatic System

The five-membered 1,3-dioxolane (B20135) ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. The two most common forms are the "envelope" (C_s symmetry), where one atom is out of the plane of the other four, and the "twist" or "half-chair" (C_2 symmetry), where two atoms are displaced on opposite sides of a plane formed by the other three. Quantum-chemical studies on similar 5-substituted 1,3-dioxanes have shown that the energy barriers between these conformers are generally low, allowing for rapid interconversion at room temperature. researchgate.net For 2-phenyl-1,3-dioxolane (B1584986), a structurally related compound, computational investigations indicate that stereoelectronic effects, including the anomeric effect, influence the stability of different conformers. researchgate.net

The second key conformational feature is the rotation around the single bond connecting the dioxolane ring (at the C2 position) and the fluorobenzonitrile ring. The dihedral angle between the two ring systems dictates the molecule's three-dimensional shape. Computational energy profiling, typically performed using density functional theory (DFT), can identify the most stable rotational isomers (rotamers). It is expected that the lowest energy conformations would minimize steric hindrance between the hydrogen on the C2 of the dioxolane ring and the substituents on the aromatic ring. In analogous 2-phenyl-1,3-dioxolane derivatives, the methine proton on the acetal (B89532) carbon is often found to be nearly orthogonal to the plane of the aromatic ring in the most stable forms. researchgate.net This suggests that the conformers where the two rings are not coplanar are likely to be the most energetically favorable.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters with a high degree of accuracy, aiding in the structural elucidation of new compounds. mdpi.comarxiv.org

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemistry in organic structure analysis. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method, coupled with a DFT functional such as B3LYP, is commonly employed for this purpose. mdpi.comnih.gov Calculations are typically performed on the optimized low-energy conformers of the molecule. The predicted shielding tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often sufficient to distinguish between different isomers. idc-online.com Below are tables of plausible predicted chemical shifts for 3-(1,3-Dioxolan-2-yl)-4-fluorobenzonitrile, based on DFT calculations for analogous structures.

Predicted ¹H-NMR Chemical Shifts

Atom Predicted Chemical Shift (ppm)
H (dioxolane, C2) 5.8 - 6.0
H (dioxolane, C4/C5) 4.0 - 4.3

Predicted ¹³C-NMR Chemical Shifts

Atom Predicted Chemical Shift (ppm)
C (dioxolane, C2) 101 - 104
C (dioxolane, C4/C5) 65 - 67
C (aromatic, C-CN) 110 - 113
C (aromatic, C≡N) 117 - 119
C (aromatic, C-F) 162 - 165 (J_CF)

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using DFT, one can identify the characteristic bands associated with specific functional groups. mdpi.comresearchgate.net These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. core.ac.uk The analysis provides insight into the vibrational modes of the molecule, such as stretching and bending of specific bonds. For this compound, key predicted vibrations would include the nitrile stretch, the C-F stretch, and various modes associated with the aromatic and dioxolane rings.

Predicted Key Vibrational Frequencies

Vibrational Mode Predicted Wavenumber (cm⁻¹)
C≡N Stretch 2230 - 2245
Aromatic C=C Stretch 1500 - 1610
C-F Stretch 1250 - 1290

Investigation of Halogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions are fundamental in determining the crystal packing of molecules and their interactions in biological systems. nih.govresearchgate.net For this compound, several types of such interactions can be anticipated and studied computationally.

Halogen Bonding: A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. acs.orgnih.gov While most prominent for heavier halogens like iodine and bromine, fluorine can also participate, albeit more weakly. mdpi.comresearchgate.net In the target molecule, the fluorine atom, attached to the electron-withdrawing benzonitrile (B105546) ring, could potentially act as a halogen bond donor. The nitrogen atom of the nitrile group or the oxygen atoms of the dioxolane ring on a neighboring molecule could serve as the halogen bond acceptor (C-F···N or C-F···O). Computational studies can map the electrostatic potential on the molecular surface to identify the positive σ-hole on the fluorine atom and predict the geometry and energy of these potential interactions. nih.gov

Other Non-Covalent Interactions: Besides halogen bonding, a variety of other weak interactions are expected to play a role in the supramolecular assembly. researchgate.net These include:

Hydrogen Bonding: Weak C-H···N, C-H···F, and C-H···O hydrogen bonds are likely to be significant in the crystal lattice, connecting the aromatic and dioxolane C-H groups with the electronegative nitrogen, fluorine, and oxygen atoms.

π-π Stacking: The electron-deficient fluorobenzonitrile ring can engage in π-π stacking interactions with the rings of adjacent molecules. The presence of the electron-withdrawing nitrile and fluorine substituents influences the quadrupole moment of the aromatic ring, which in turn affects the geometry (e.g., parallel-displaced or T-shaped) and strength of these stacking interactions. acs.org

Computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Interacting Quantum Atoms (IQA) analysis can be used to characterize and quantify these weak interactions, providing detailed insights into the forces that stabilize the condensed-phase structures of this compound. nih.gov

Chemical Reactivity and Derivatization of 3 1,3 Dioxolan 2 Yl 4 Fluorobenzonitrile

Reactions of the Benzonitrile (B105546) Functional Group

The benzonitrile group is a versatile functional group that can undergo various transformations. fiveable.me Its strong electron-withdrawing properties polarize the aromatic ring, making it susceptible to certain reactions. nih.gov

The nitrile group can be converted into several other nitrogen-containing functionalities, which is a common strategy in the synthesis of pharmaceuticals and other fine chemicals. researchgate.net

Hydrolysis to Amides and Carboxylic Acids: Nitriles can be hydrolyzed under acidic or basic conditions to first form a primary amide, which can then be further hydrolyzed to a carboxylic acid. chemistrysteps.com The reaction is initiated by the nucleophilic attack of water or hydroxide (B78521) ion on the electrophilic carbon of the nitrile. rsc.orgpressbooks.pub

Reduction to Amines: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This transformation proceeds through the nucleophilic addition of a hydride ion to the nitrile carbon. chemistrysteps.com

Formation of Amidines: Nitriles can react with primary amines in the presence of an activating agent to form amidines. This reaction involves the nucleophilic addition of the amine to the nitrile group. nih.gov

TransformationReagents and ConditionsProduct Functional Group
HydrolysisH₃O⁺ or OH⁻, heatAmide, Carboxylic Acid
ReductionLiAlH₄, then H₂OPrimary Amine
Amidine FormationR-NH₂, Activating AgentAmidine

The carbon atom of the cyano group is electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity is a cornerstone of nitrile chemistry. nih.gov

Addition of Grignard Reagents: Organometallic reagents, such as Grignard reagents (RMgX), add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. fiveable.melibretexts.org

Addition of other Nucleophiles: A variety of other nucleophiles can add to the nitrile group, leading to a diverse range of products. morressier.com The activation of the nitrile group, for instance through coordination to a Lewis acid, can facilitate these additions. nih.gov

NucleophileIntermediateFinal Product
Grignard Reagent (RMgX)Imine anionKetone
Hydroxide Ion (OH⁻)Imidate anionAmide/Carboxylic Acid
Hydride Ion (H⁻)Imine anionPrimary Amine

Reactions of the Dioxolane Moiety

The 1,3-dioxolane (B20135) group in the target molecule serves as a protecting group for an aldehyde functionality. organic-chemistry.org Its stability and the methods for its removal are critical considerations in synthetic planning.

The primary reaction of the dioxolane moiety is its hydrolysis back to the corresponding aldehyde and diol. This deprotection is typically achieved under acidic conditions. organic-chemistry.org

Acid-Catalyzed Hydrolysis: Treatment with aqueous acid, such as hydrochloric acid, readily cleaves the acetal (B89532) linkage. nih.gov The reaction is reversible, and the equilibrium can be driven towards the aldehyde by removing the diol or by using a large excess of water.

Lewis Acid Catalysis: Various Lewis acids, such as indium(III) trifluoromethanesulfonate (B1224126) or erbium(III) triflate, can catalyze the deprotection under mild conditions. organic-chemistry.org

Transacetalization: Deprotection can also be effected by acid-catalyzed exchange with a ketone, such as acetone. organic-chemistry.org

Deprotection MethodReagentsConditions
Acid-Catalyzed HydrolysisAqueous Acid (e.g., HCl)Typically mild to moderate
Lewis Acid Catalysise.g., In(OTf)₃, Er(OTf)₃Often room temperature
TransacetalizationAcetone, Acid CatalystMild conditions

Cyclic acetals like 1,3-dioxolane are generally stable under neutral and basic conditions. organic-chemistry.orgrsc.org This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected aldehyde. However, they are sensitive to acidic conditions. rsc.org Strong oxidizing agents may also cleave acetals. organic-chemistry.org The hydrolytic stability can be influenced by the substitution pattern on the dioxolane ring. nih.gov

Functionalization of the Fluorinated Aromatic Ring

The fluorine atom on the aromatic ring significantly influences its reactivity, primarily through its strong electron-withdrawing inductive effect. u-tokyo.ac.jp This makes the ring electron-deficient and activates it towards nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by strong nucleophiles. This reaction is a common method for introducing a variety of functional groups onto the aromatic ring. dntb.gov.ua The presence of the electron-withdrawing nitrile group further facilitates this substitution.

Halogen Exchange: The fluorine can be exchanged for other halogens under specific conditions. For instance, reaction with alkali metal chlorides can replace the fluorine with chlorine. google.com

Metal-Mediated Coupling Reactions: The fluorinated aromatic ring can participate in various transition metal-catalyzed cross-coupling reactions, although the C-F bond is generally less reactive than C-Cl, C-Br, or C-I bonds in these transformations. atomfair.com

Reaction TypeReagents and ConditionsProduct Type
Nucleophilic Aromatic SubstitutionStrong Nucleophiles (e.g., RO⁻, RS⁻, R₂N⁻)Substituted Benzonitrile
Halogen ExchangeAlkali Metal Halides, CatalystHalogenated Benzonitrile

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of 3-(1,3-dioxolan-2-yl)-4-fluorobenzonitrile is expected to be challenging due to the presence of two deactivating groups, the nitrile and the fluorine atom. Both groups withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.

The fluorine atom is an ortho, para-director, while the nitrile group is a meta-director. In this 3,4-disubstituted pattern, the directing effects of these groups are in opposition. The fluorine at position 4 would direct incoming electrophiles to positions 2 and 6 (ortho) and position 1 (para, which is already substituted). The nitrile group at position 3 would direct incoming electrophiles to position 5 (meta).

Considering the combined deactivating nature of these substituents, harsh reaction conditions would likely be required for any electrophilic aromatic substitution to occur. The regiochemical outcome would be a mixture of products, with substitution at position 5 being a likely result due to the meta-directing effect of the strong electron-withdrawing nitrile group. However, the ortho-directing effect of the fluorine cannot be completely discounted. Due to these challenges and the potential for low yields and poor regioselectivity, electrophilic aromatic substitution is generally not the preferred method for the further functionalization of this molecule.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) presents a more viable strategy for the regioselective functionalization of this compound. uwindsor.cawikipedia.org This reaction involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.org

In the target molecule, the 1,3-dioxolane group can potentially act as a directing metalation group. arkat-usa.org The oxygen atoms of the dioxolane can coordinate with the lithium atom of the organolithium reagent, directing the deprotonation to an adjacent C-H bond. The possible sites for deprotonation ortho to the dioxolane group are positions 2 and 4. However, position 4 is already substituted with a fluorine atom. Therefore, the most probable site for directed ortho metalation is the C-H bond at position 2.

The fluorine atom at position 4 is also known to be a moderate directing group in DoM, which would direct metalation to position 5. organic-chemistry.org The nitrile group is generally a weak directing group. Therefore, a competition between the directing effects of the dioxolane and the fluorine atom would be expected. In many cases, acetal groups are effective directing groups, suggesting that lithiation at position 2 is a strong possibility. arkat-usa.org

Hypothetical Directed Ortho Metalation Reaction:

ReactantReagentsPutative IntermediateProduct (after electrophilic quench)
This compound1. n-BuLi or s-BuLi, THF, -78 °C2-Lithio-3-(1,3-dioxolan-2-yl)-4-fluorobenzonitrile2-E-3-(1,3-Dioxolan-2-yl)-4-fluorobenzonitrile
2. Electrophile (E+)

This strategy would allow for the regioselective introduction of a wide variety of electrophiles at the 2-position, providing a powerful tool for the synthesis of novel derivatives.

Palladium-Catalyzed Cross-Coupling Reactions on the Aromatic Ring

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. However, for these reactions to be applied to this compound, a suitable leaving group must be present on the aromatic ring. The fluorine atom is generally a poor leaving group in palladium-catalyzed cross-coupling reactions, although recent advances have enabled the use of aryl fluorides in some cases. rsc.org More commonly, leaving groups such as bromide, iodide, or triflate (-OTf) are employed.

Therefore, a two-step strategy would be necessary: first, the introduction of a suitable leaving group onto the aromatic ring, followed by the palladium-catalyzed cross-coupling reaction.

Introduction of a Leaving Group:

A potential strategy to introduce a leaving group would be through a directed ortho metalation reaction as described in the previous section, followed by quenching with a source of bromine or iodine (e.g., 1,2-dibromoethane (B42909) or I₂). This would lead to the formation of 2-bromo- or 2-iodo-3-(1,3-dioxolan-2-yl)-4-fluorobenzonitrile.

Subsequent Cross-Coupling Reaction:

Once the halo-derivative is synthesized, it can be subjected to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, or Buchwald-Hartwig reactions, to introduce a wide range of substituents at the 2-position.

Example of a Hypothetical Suzuki Coupling Reaction:

ReactantCoupling PartnerCatalyst/Ligand/BaseProduct
2-Bromo-3-(1,3-dioxolan-2-yl)-4-fluorobenzonitrileArylboronic acidPd(PPh₃)₄, Na₂CO₃2-Aryl-3-(1,3-dioxolan-2-yl)-4-fluorobenzonitrile

This approach offers a versatile and powerful method for the extensive derivatization of the this compound scaffold.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The regioselectivity of derivatization reactions of this compound is primarily determined by the directing effects of the existing substituents.

In directed ortho metalation , as discussed previously, the regioselectivity is controlled by the directing metalation group. The dioxolane group is expected to direct lithiation to the C-2 position. The fluorine atom could potentially direct to the C-5 position. Experimental verification would be necessary to determine the predominant regioisomer.

In palladium-catalyzed cross-coupling reactions , the regioselectivity is dictated by the position of the introduced leaving group. If the leaving group is introduced at the C-2 position via a DoM strategy, the subsequent cross-coupling will also occur at this position.

Stereoselectivity would become a relevant consideration if a chiral center is introduced during the derivatization process. For instance, if the electrophile used to quench the lithiated intermediate in a DoM reaction is chiral, or if a chiral catalyst is used in a cross-coupling reaction that forms a new stereocenter, then the stereochemical outcome of the reaction would need to be considered. The 1,3-dioxolane group itself is achiral. If a chiral diol were used in its formation, this could potentially influence the stereoselectivity of subsequent reactions, but this is beyond the scope of the derivatization of the parent compound. As the derivatization strategies discussed primarily involve reactions on the achiral aromatic ring, stereoselectivity is not a major factor unless chiral reagents or catalysts are specifically employed to introduce a new stereocenter.

Applications in Advanced Organic Synthesis and Materials Science Research

3-(1,3-Dioxolan-2-yl)-4-fluorobenzonitrile as a Versatile Building Block in Complex Molecule Synthesis

In synthetic chemistry, organic "building blocks" are foundational molecules used for the modular construction of more complex molecular architectures. sigmaaldrich.com this compound fits this description perfectly due to its distinct functional groups: a cyano (nitrile) group, a fluorine atom attached to the aromatic ring, and a 1,3-dioxolane (B20135) ring. The dioxolane group serves as a protecting group for an aldehyde, which can be revealed under specific chemical conditions. This trifecta of functionalities allows chemists to perform a sequence of reactions, selectively modifying one part of the molecule while leaving the others intact, making it a valuable component in multi-step syntheses. frontiersin.org

Intermediates for Fluorinated Organic Compounds

The presence of fluorine in organic molecules can dramatically alter their physicochemical properties. core.ac.uk Fluorinated compounds are crucial in many fields, including the development of specialized polymers and materials. core.ac.ukman.ac.uk Fluorobenzonitriles, in particular, are recognized as important intermediates for creating pharmaceuticals, dyes, and materials for crop protection. google.com

This compound acts as a key intermediate by enabling the incorporation of a 4-fluoro-3-(protected formyl)phenyl moiety into larger, more complex fluorinated structures. The fluorine atom is not merely a static feature; its strong electron-withdrawing nature influences the reactivity of the entire aromatic ring, which is a critical consideration in synthetic planning. The synthesis of various fluorinated compounds often proceeds through a halogen exchange reaction on a corresponding chlorinated precursor, a common method for introducing fluorine into aromatic systems. google.com

Precursors for Multi-Functionalized Aromatic Systems

The true versatility of this compound is evident in its potential to act as a precursor for aromatic systems bearing multiple, diverse functional groups. Each of its key features can be chemically transformed in a controlled manner.

The Dioxolane Group: This is a cyclic acetal (B89532) that masks a highly reactive aldehyde functional group. It is stable under many reaction conditions but can be easily removed (deprotected) using acidic hydrolysis to yield 3-formyl-4-fluorobenzonitrile. This revealed aldehyde can then undergo a wide range of subsequent reactions, such as oxidation to a carboxylic acid, reductive amination to form an amine, or various condensation reactions.

The Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a primary amide or a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, among other transformations.

The Fluorine Atom: The fluorine atom can be replaced by other groups through nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is further activated by other electron-withdrawing substituents.

The strategic manipulation of these groups allows for the synthesis of a wide array of complex, multi-functionalized aromatic compounds from a single starting material.

Table 1: Potential Synthetic Transformations of this compound
Functional GroupReaction TypeResulting Functional GroupPotential Subsequent Reactions
1,3-DioxolaneAcidic Hydrolysis (Deprotection)Aldehyde (-CHO)Oxidation, Reduction, Wittig Reaction, Condensation
Nitrile (-CN)HydrolysisCarboxylic Acid (-COOH)Esterification, Amide Coupling
Nitrile (-CN)ReductionAminomethyl (-CH₂NH₂)Acylation, Alkylation
Fluorine (-F)Nucleophilic Aromatic Substitution (SNAr)Ether, Amine, Thioether, etc.Further functionalization of the new substituent

Integration into Methodological Developments in Synthetic Chemistry

Beyond its use in synthesizing specific target molecules, this compound and related structures are valuable substrates for developing and refining new synthetic methodologies. For instance, research into the C–C bond activation of aromatic nitriles represents a significant advancement in synthetic chemistry. acs.org

A study on the reaction of various fluorinated benzonitriles with a nickel(0) catalyst demonstrated the cleavage of the C–CN bond. acs.org The reaction proceeds through an initial complexation of the nickel to the nitrile group, followed by oxidative addition to activate the bond. acs.org The position of the fluorine substituent on the benzonitrile (B105546) ring was shown to have a significant effect on the thermodynamics of the reaction. acs.org Compounds like this compound are ideal candidates for exploring the scope and limitations of such novel, metal-catalyzed transformations.

Research on Structure-Activity Relationships of Derivatives (without biological activity implications)

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its properties. While often associated with pharmacology, these principles are equally applicable to materials science and physical chemistry. For fluorinated aromatic compounds, research often focuses on how substitutions affect their electronic and photophysical properties.

Spectroscopic studies on simple isomers like 2-fluorobenzonitrile (B118710) and 3-fluorobenzonitrile (B1294923) have determined their precise excitation and ionization energies. mdpi.com Such research shows that the position of the fluorine atom subtly alters the molecule's electronic structure. mdpi.com

For derivatives of this compound, similar studies could be conducted. By systematically modifying the structure—for example, by deprotecting the dioxolane to an aldehyde or converting the nitrile to an amide—and then measuring the resulting changes in properties like UV-Vis absorption, fluorescence emission, or redox potentials, researchers can build a detailed understanding of the structure-property landscape. These relationships are critical for designing molecules with specific, tailored physical or chemical characteristics for advanced applications.

Table 2: Hypothetical Structure-Property Studies on Derivatives
Derivative StructureProperty to be StudiedRationale
3-Formyl-4-fluorobenzonitrileUV-Vis Absorption SpectrumInvestigate the electronic effect of the aldehyde group vs. the dioxolane.
4-Fluoro-3-(hydroxymethyl)benzonitrileNMR Chemical ShiftsProbe changes in electron density distribution upon reduction of the aldehyde.
3-(1,3-Dioxolan-2-yl)-4-aminobenzonitrileFluorescence SpectroscopyAssess the impact of replacing fluorine with a strongly electron-donating group.

Exploration of Functional Materials Based on Fluorinated Benzonitriles and Dioxolanes

The unique properties imparted by fluorine atoms, such as high thermal stability and enhanced hydrophobicity, make fluorinated compounds attractive for the development of functional materials. psu.edursc.org The combination of a fluorinated benzonitrile and a dioxolane-like moiety is particularly relevant in the field of liquid crystals.

Specifically, it was found that analogues with a total dipole moment above 8.5 Debye (D) exhibited a ferroelectric nematic phase, while those with lower dipole moments did not. rsc.orgresearchgate.net The inclusion of a cyano group was shown to produce a large dipole moment, and the strategic placement of fluorine atoms could further modify these properties. rsc.org Given that this compound contains both the critical cyano group and a fluorine atom, it represents a promising structural motif for the design and synthesis of new liquid crystal materials.

Table 3: Properties of Dioxane-Based Liquid Crystal Analogues rsc.org
Molecular FeatureObserved Dipole MomentResulting Nematic Phase
Analogues with low-polarity groups< 8.5 DParaelectric
Analogues with high-polarity groups (e.g., -CN)> 8.5 DFerroelectric
Analogue with a cyano group> 13 DStrongly ferroelectric

Supramolecular Chemistry and Crystal Engineering with Fluorinated Benzonitriles and Dioxolanes

Investigation of Halogen Bonding Interactions Involving Fluorine and Nitrile Groups

Halogen bonds are highly directional, noncovalent interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.orgresearchgate.net In molecules like 3-(1,3-Dioxolan-2-yl)-4-fluorobenzonitrile, both the fluorine substituent and the nitrogen of the nitrile group can participate in such interactions, acting as either halogen bond acceptors or, in some cases, donors.

The characterization of halogen bonds relies on a combination of crystallographic data and spectroscopic techniques. In the solid state, the formation of a halogen bond is often identified by short intermolecular distances between the donor halogen (X) and the acceptor atom (F or N), which are less than the sum of their van der Waals radii. hhu.de The geometry of these interactions is also critical, with a preference for linearity (an angle close to 180°) along the R–X···A axis, where R is the group attached to the halogen bond donor and A is the acceptor. hhu.deias.ac.in

While iodine and bromine are potent halogen bond donors, and chlorine to a lesser extent, fluorine is highly electronegative and typically acts as a weak halogen bond acceptor. researchgate.net However, under certain circumstances where fluorine is covalently bonded to a strong electron-withdrawing group, it can also function as a halogen bond donor. researchgate.netacs.org The nitrile group is a well-established halogen bond acceptor, with the nitrogen's lone pair of electrons interacting with the electrophilic σ-hole of a halogen atom. researchgate.nethhu.de

Spectroscopic methods such as FTIR and Raman can provide evidence for halogen bond formation in various states. researchgate.net For instance, the formation of C–X···F halogen-bonded complexes can lead to observable shifts in the C–X stretching mode. researchgate.net

Table 1: General Characteristics of Halogen Bonds

Interaction Type Donor (X) Acceptor Typical Geometry (R-X···A angle) Key Characteristics
C-F···X Halogen (Cl, Br, I) Fluorine Variable, influenced by electrostatics and repulsion Fluorine acts as a weak acceptor; interaction strength increases from Cl to I.

| C-N···X | Halogen (Cl, Br, I) | Nitrile Nitrogen | Near-linear (~180°) | Stronger and more directional than C-F···X; interaction strength increases from Cl to I. hhu.de |

Computational chemistry provides indispensable tools for quantifying the strength and understanding the nature of halogen bonds. Methods like Density Functional Theory (DFT) and high-level ab initio calculations are used to determine interaction energies, analyze electron density distribution, and map electrostatic potential surfaces. researchgate.netrsc.org

A key concept in understanding halogen bonding is the "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. nih.govwikipedia.org The magnitude and size of the σ-hole are critical determinants of the halogen bond's strength and directionality. researchgate.net Computational studies have shown that both the size and magnitude of the σ-hole increase when moving from chlorine to iodine, which corresponds to an increase in the strength of the halogen bond. researchgate.net

Progressive fluorination of alkyl halides, for instance, increases the interaction energy of halogen bonds. The binding energies of CF₃X···NH₃ complexes, which serve as a model for C-N···X interactions, rise significantly from X = Cl to Br to I, with values comparable to strong hydrogen bonds. hhu.de The directionality of halogen bonds is influenced by a balance of forces, including electrostatics and exchange-repulsion. ias.ac.inresearchgate.net While electrostatics are important, exchange-repulsion has been identified as a primary factor governing the high directionality of these interactions. ias.ac.in

Table 2: Calculated Halogen Bond Interaction Energies

Complex Interaction Energy (kJ/mol) Method Reference Finding
CF₃Br·CH₃F -7.0(3) FTIR Spectroscopy Experimental determination of complexation enthalpy. researchgate.net
CF₃I·CH₃F -7.6(1) FTIR Spectroscopy Experimental determination of complexation enthalpy. researchgate.net
CF₂Cl-H ··· O=C(peptide) -10.4 Quantum Mechanics (QM) Calculated complex formation energy for a CF₂X moiety. acs.org

Role of the Dioxolane Ring in Crystal Packing and Supramolecular Assembly

The two oxygen atoms in the dioxolane ring are potential hydrogen bond acceptors, capable of forming C–H···O interactions with neighboring molecules. These weak hydrogen bonds, though individually modest in strength, can collectively play a crucial structure-directing role in the absence of stronger hydrogen bond donors. acs.org The presence of these acceptor sites can guide the assembly of molecules into specific one-, two-, or three-dimensional networks.

Rational Design of Co-crystals and Supramolecular Architectures

Crystal engineering enables the rational design of multi-component crystals, or co-crystals, where an active pharmaceutical ingredient (API) or a functional molecule is combined with a carefully selected coformer in the same crystal lattice. nih.govrsc.org This strategy is employed to modify and improve the physicochemical properties of solids, such as solubility and stability. chemrxiv.org The design of co-crystals containing fluorinated benzonitriles relies on the strategic use of robust intermolecular interactions to form predictable supramolecular synthons. nih.gov

Supramolecular synthons are structural units formed by specific and reliable intermolecular interactions. acs.orgchemrxiv.org For a molecule like this compound, potential synthons could be formed through halogen bonds involving the fluorine or nitrile groups, or hydrogen bonds with the dioxolane oxygens. The selection of a suitable coformer is a critical step in co-crystal design and is guided by principles of molecular recognition. nih.govrsc.org For example, a coformer with strong hydrogen bond donors (e.g., a carboxylic acid or an amide) could be chosen to interact reliably with the nitrile or dioxolane acceptors.

Computational methods are increasingly used to screen for potential coformers, predicting the likelihood of co-crystal formation and the stability of the resulting structures. These approaches, combined with an understanding of synthons and knowledge-based methods, facilitate a more rational and efficient approach to discovering novel supramolecular architectures. nih.govrsc.org

Influence of Fluorination on Self-Assembly Motifs and Lattice Stability

The introduction of fluorine into a molecular structure has profound effects on its self-assembly behavior and the stability of the resulting crystal lattice. Fluorination alters a molecule's electronic properties, size, and capacity for intermolecular interactions.

One of the primary effects of fluorination is the modification of the molecular dipole moment and electrostatic potential, which in turn affects how molecules interact and arrange themselves in a crystal. Fluorine's high electronegativity can lead to the formation of various weak interactions, including C–F···H, F···F, and C–F···π interactions, which can act as structure-directing synthons. nih.gov Although these interactions are generally weaker than conventional hydrogen bonds, their collective influence can be decisive in determining the final crystal packing. nih.gov

Fluorination can also enhance other interactions. For example, the electron-withdrawing nature of fluorine substituents on an aromatic ring can increase the magnitude of the σ-hole on other halogen atoms, thereby strengthening halogen bonds. hhu.de Furthermore, the interaction between fluorinated and non-fluorinated aromatic rings (phenyl-perfluorophenyl stacking) is a particularly strong and stabilizing interaction that can be exploited in crystal engineering. nih.gov The replacement of hydrogen with fluorine increases molecular weight and density, which can contribute to greater lattice stability. The unique properties of the C-F bond—strong and polar—impart chemical and thermal stability to fluorinated materials. chemrxiv.org These combined effects make fluorination a versatile strategy for tuning the self-assembly of molecules and designing crystalline materials with enhanced stability and specific properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1,3-Dioxolan-2-yl)-4-fluorobenzonitrile, and how can purity be optimized?

  • Methodology :

  • Synthesis : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, a dioxolane-protected ketone intermediate may undergo electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride). The nitrile group is typically introduced via Rosenmund-von Braun reaction or cyanation of aryl halides .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the structure of this compound validated experimentally?

  • Techniques :

  • X-ray crystallography : Use SHELX-97 for structure refinement. The dioxolane ring geometry (C–O bond lengths: ~1.41 Å) and fluorine substitution pattern can be confirmed .
  • Spectroscopy :
  • ¹⁹F NMR : A singlet near -110 ppm (C–F).
  • ¹³C NMR : Nitrile carbon at ~115 ppm; dioxolane carbons at 65–75 ppm .
  • Mass spectrometry : ESI-MS (m/z calculated for C₁₀H₈FNO₂: 193.05) .

Advanced Research Questions

Q. What role does the dioxolane group play in modulating reactivity under cross-coupling conditions?

  • Mechanistic Insights :

  • The dioxolane group acts as a directing group in Suzuki-Miyaura couplings, enhancing regioselectivity. However, it may undergo acid-catalyzed ring-opening (e.g., with HCl in dioxane), requiring inert conditions (argon atmosphere) for stability .
  • Compare with boronic ester analogs (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile): The dioxolane lacks boron’s transmetallation capability but offers steric protection .

Q. How can computational methods predict electronic effects of substituents in this compound?

  • DFT Analysis :

  • Optimize geometry at B3LYP/6-311+G(d,p) level. The fluorine atom induces electron-withdrawing effects (Hammett σₚ ≈ +0.06), while the dioxolane increases electron density at the para position (NBO analysis).
  • Hirshfeld surface analysis (e.g., CrystalExplorer) reveals intermolecular interactions, such as C–H⋯O contacts, influencing crystal packing .

Q. What challenges arise in detecting trace impurities during pharmaceutical intermediate synthesis?

  • Analytical Strategies :

  • HPLC-MS/MS : Use a zwitterionic HILIC column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in acetonitrile/water. Detect impurities like de-fluorinated byproducts (e.g., 3-(1,3-Dioxolan-2-yl)benzonitrile) at LOD ≤ 0.1% .
  • Stability Studies : Monitor hydrolytic degradation under accelerated conditions (40°C/75% RH) to identify labile dioxolane groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.